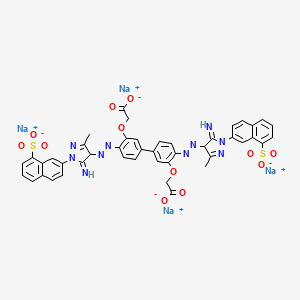

Tetrasodium 2,2'-((4,4'-bis((4,5-dihydro-5-imino-3-methyl-1-(8-sulphonato-2-naphthyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bisacetate

Beschreibung

This compound is a tetrasodium salt featuring a biphenyl core substituted with two azo-linked pyrazolone moieties. Each pyrazolone ring is functionalized with a 3-methyl group, a 5-imino group, and a sulfonato-substituted naphthyl group at the 1-position. Its structure suggests applications as a direct dye for cellulose or a ligand for metal ions due to the sulfonate groups and azo linkages, which are common in industrial dyes and coordination chemistry .

Eigenschaften

CAS-Nummer |

83249-31-4 |

|---|---|

Molekularformel |

C44H32N10Na4O12S2 |

Molekulargewicht |

1048.9 g/mol |

IUPAC-Name |

tetrasodium;2-[5-[3-(carboxylatomethoxy)-4-[[5-imino-3-methyl-1-(8-sulfonatonaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]-2-[[5-imino-3-methyl-1-(8-sulfonatonaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenoxy]acetate |

InChI |

InChI=1S/C44H36N10O12S2.4Na/c1-23-41(43(45)53(51-23)29-13-9-25-5-3-7-37(31(25)19-29)67(59,60)61)49-47-33-15-11-27(17-35(33)65-21-39(55)56)28-12-16-34(36(18-28)66-22-40(57)58)48-50-42-24(2)52-54(44(42)46)30-14-10-26-6-4-8-38(32(26)20-30)68(62,63)64;;;;/h3-20,41-42,45-46H,21-22H2,1-2H3,(H,55,56)(H,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

BKBHHQMXBMPRIM-UHFFFAOYSA-J |

Kanonische SMILES |

CC1=NN(C(=N)C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=N)C5=CC6=C(C=CC=C6S(=O)(=O)[O-])C=C5)C)OCC(=O)[O-])OCC(=O)[O-])C7=CC8=C(C=CC=C8S(=O)(=O)[O-])C=C7.[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of EINECS 280-299-4 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Generally, the synthesis involves a series of chemical reactions that may include condensation, oxidation, or reduction processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired outcome.

Industrial Production Methods

In industrial settings, the production of EINECS 280-299-4 is scaled up to meet commercial demands. This often involves the use of large reactors and continuous production processes. The industrial methods are designed to maximize yield and minimize waste, ensuring cost-effectiveness and environmental compliance.

Analyse Chemischer Reaktionen

Arten von Reaktionen

EINECS 280-299-4 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Die in diesen Reaktionen verwendeten gängigen Reagenzien umfassen Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden optimiert, um die gewünschte chemische Umwandlung zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation verschiedene oxidierte Formen der Verbindung ergeben, während die Reduktion verschiedene reduzierte Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

The compound Tetrasodium 2,2'-((4,4'-bis((4,5-dihydro-5-imino-3-methyl-1-(8-sulphonato-2-naphthyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bisacetate is a complex azo dye that has garnered attention in various scientific research applications. This article will explore its applications across different fields, including its use in dyeing processes, potential health impacts, and environmental considerations.

Chemical Properties and Structure

This compound is characterized by its azo linkage and sulfonate groups, which enhance its solubility in water and make it suitable for various applications. The presence of multiple aromatic rings contributes to its stability and color properties.

Dyeing and Pigmentation

This compound is primarily used as a dye in textile industries due to its vibrant color and stability. It is particularly effective for dyeing synthetic fibers such as polyester and nylon. The sulfonate groups improve the dye's affinity for these materials, leading to better uptake and wash-fastness.

Biological Studies

Research has indicated that azo dyes can have biological effects, including mutagenicity. Studies have shown that this compound exhibits varying levels of mutagenicity in different strains of Salmonella typhimurium, indicating potential health risks associated with exposure to this compound .

Environmental Impact Assessments

The environmental persistence of azo dyes has raised concerns regarding their degradation products. Research has focused on the biodegradability of this compound and its potential to form toxic metabolites upon degradation. Studies suggest that under anaerobic conditions, azo dyes can be reduced to amines which may pose additional environmental hazards .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting various substances due to its colorimetric properties. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses.

Case Study 1: Textile Industry Application

A study conducted on the application of this compound in dyeing polyester fabrics demonstrated that the dye provided excellent color fastness properties when treated with various fixing agents . This case highlights the compound's effectiveness in industrial applications.

Case Study 2: Health Risk Assessment

A comprehensive risk assessment was performed on the mutagenicity of this compound using several strains of Salmonella. The results indicated that while some strains showed significant mutagenic response under specific conditions, others did not exhibit any adverse effects. This variability underscores the need for thorough testing before widespread use in consumer products .

Wirkmechanismus

The mechanism of action of EINECS 280-299-4 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Tetrasodium 2,2'-((4,4'-bis((4,5-dihydro-5-imino-3-methyl-1-(8-sulphonato-2-naphthyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bisacetate is a complex azo dye compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by its complex molecular structure, which includes multiple functional groups contributing to its reactivity and biological interactions. Its molecular formula is , with a significant molecular weight that reflects its intricate design.

Toxicological Profile

Research indicates that azo dyes can exhibit mutagenic properties. For instance, studies have shown that derivatives of azo dyes can induce mutations in bacterial strains such as Salmonella typhimurium. Specifically, tetrasodium compounds related to this azo dye have been tested for mutagenicity and showed varying degrees of positive results depending on the strain and conditions used during testing .

Case Studies

- Mutagenicity Testing : In a tier II assessment of human health risks associated with similar azo dyes, it was found that compounds exhibiting structural similarities to tetrasodium 2,2'–((4,4'–bis((4,5-dihydro–5–imino–3–methyl–1–(8–sulphonato–2–naphthyl)–1H–pyrazol–4–yl)azo)(1,1'–biphenyl)–3,3'–diyl)bis(oxy))bisacetate showed positive results in mutagenicity assays using S. typhimurium strains . These findings underscore the need for careful assessment of such compounds in consumer products.

- Environmental Impact : The environmental persistence of azo dyes raises concerns regarding their potential accumulation in ecosystems. Studies have indicated that certain azo dyes can be metabolized by microorganisms into aromatic amines, which are known to be toxic and potentially carcinogenic .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C40H28N10O19S4·4Na |

| Molecular Weight | 872.11 g/mol |

| Hazard Classification | Danger (GHS09) |

| Mutagenicity | Positive in certain strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.